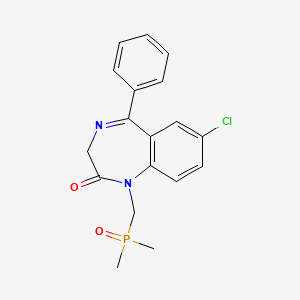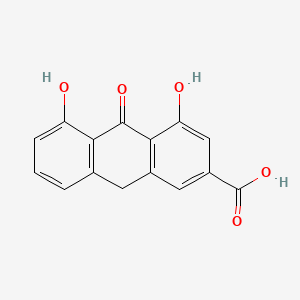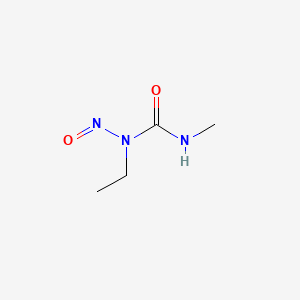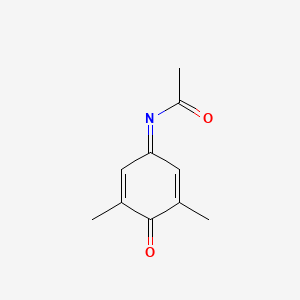
Dihydrocarvéol
Vue d'ensemble
Description
Le dihydrocarvéol est un alcool monoterpénique de formule moléculaire C₁₀H₁₈O. C'est un liquide visqueux incolore à jaune pâle avec une odeur caractéristique de menthe. Ce composé se trouve naturellement dans les huiles essentielles de diverses plantes, notamment la menthe verte et le carvi. Le this compound est utilisé dans les industries des parfums et des arômes en raison de son arôme et de son goût agréables .
Applications De Recherche Scientifique
Dihydrocarveol has several scientific research applications across various fields:
Chemistry: Used as a chiral building block in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role as a plant metabolite and its effects on plant physiology.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma and taste.
Mécanisme D'action
Target of Action
Dihydrocarveol primarily targets the enzyme 5-lipoxygenase (5-LOX) . This enzyme plays a crucial role in the inflammation process by synthesizing leukotrienes and several lipid mediators . It has emerged as a potential therapeutic target for the treatment of inflammatory diseases such as asthma and rheumatoid arthritis .
Mode of Action
Dihydrocarveol interacts with 5-LOX by forming hydrogen bonds with His368 and Gln364 . The α-amino group of His368, which is associated with a ferrous ion, makes a hydrogen interaction with the hydroxyl groups of dihydrocarveol . This interaction inhibits the activity of 5-LOX, thereby reducing the production of pro-inflammatory leukotrienes .
Biochemical Pathways
Dihydrocarveol affects the arachidonic acid metabolism pathway, which is initiated by the oxidation of arachidonic acid by 5-LOX . By inhibiting 5-LOX, dihydrocarveol reduces the production of leukotrienes, lipid mediators involved in inflammation . This leads to a decrease in inflammation, providing potential therapeutic benefits for inflammatory diseases .
Pharmacokinetics
It’s known that dihydrocarveol is a component of essential oils, which are typically lipophilic and can be absorbed through the skin or digestive tract
Result of Action
The inhibition of 5-LOX by dihydrocarveol results in a decrease in the production of pro-inflammatory leukotrienes . This can lead to a reduction in inflammation, which may be beneficial in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis .
Action Environment
The action, efficacy, and stability of dihydrocarveol can be influenced by various environmental factors. For instance, the presence of other compounds in essential oils could potentially affect the bioavailability and efficacy of dihydrocarveol . Additionally, factors such as temperature, pH, and light exposure could potentially affect the stability of dihydrocarveol.
Analyse Biochimique
Biochemical Properties
Dihydrocarveol plays a significant role in biochemical reactions, particularly in the metabolism of monoterpenes. It interacts with various enzymes, including dihydrocarveol dehydrogenase, which catalyzes its oxidation to dihydrocarvone. Additionally, dihydrocarveol can be involved in redox reactions facilitated by NAD+ and NADP+ as cofactors. These interactions are crucial for the compound’s role in metabolic pathways and its conversion to other bioactive molecules .
Cellular Effects
Dihydrocarveol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes involved in oxidative stress responses. Dihydrocarveol can affect the expression of genes related to antioxidant defense mechanisms, thereby influencing cellular homeostasis. Additionally, it may impact cellular metabolism by altering the flux of metabolites through specific pathways .
Molecular Mechanism
At the molecular level, dihydrocarveol exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, dihydrocarveol can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. It also has the potential to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydrocarveol can change over time due to its stability and degradation. Dihydrocarveol is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or oxidative environments. Long-term studies have shown that dihydrocarveol can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of dihydrocarveol vary with different dosages in animal models. At low doses, dihydrocarveol has been observed to have minimal adverse effects and can exert beneficial effects on metabolic processes. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
Dihydrocarveol is involved in several metabolic pathways, including the limonene degradation pathway. It is metabolized by enzymes such as dihydrocarveol dehydrogenase and carvone reductase. These enzymes facilitate the conversion of dihydrocarveol to dihydrocarvone and other intermediates. The metabolic flux of dihydrocarveol can influence the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, dihydrocarveol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of dihydrocarveol can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
Dihydrocarveol’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it participates in localized biochemical reactions. The activity and function of dihydrocarveol can be modulated by its precise localization within the cell, affecting its interactions with other biomolecules .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le dihydrocarvéol peut être synthétisé à partir du carvéol par hydrogénation. Le processus d'hydrogénation implique l'ajout d'hydrogène à la double liaison du carvéol en présence d'un catalyseur tel que le palladium sur carbone (Pd/C) dans des conditions douces . Une autre méthode consiste à réduire la carvone en utilisant du borohydrure de sodium (NaBH₄) dans un solvant alcoolique .
Méthodes de production industrielle
La production industrielle de this compound implique généralement l'extraction de sources naturelles telles que les huiles essentielles de menthe verte et de carvi. Les huiles essentielles sont soumises à une distillation fractionnée pour isoler le this compound . De plus, des méthodes synthétiques utilisant des matières premières facilement disponibles comme l'α-pinène, un constituant de la térébenthine, sont utilisées pour assurer un approvisionnement constant et économique .
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrocarvéol subit diverses réactions chimiques, notamment :
Réduction : La réduction de la carvone en this compound à l'aide de borohydrure de sodium (NaBH₄) est une réaction courante.
Substitution : Le this compound peut subir des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Acide chromique (H₂CrO₄), permanganate de potassium (KMnO₄)
Réduction : Borohydrure de sodium (NaBH₄)
Catalyseurs : Palladium sur carbone (Pd/C) pour les réactions d'hydrogénation
Principaux produits formés
Oxydation : Dihydrocarvone
Réduction : this compound à partir de la carvone
Substitution : Divers dérivés substitués selon les réactifs utilisés
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique dans divers domaines :
Biologie : Étudié pour son rôle en tant que métabolite végétal et ses effets sur la physiologie des plantes.
Industrie : Utilisé dans les industries des parfums et des arômes pour son arôme et son goût agréables.
Mécanisme d'action
Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Par exemple, il a été démontré qu'il inhibe l'enzyme 5-lipoxygenase, qui joue un rôle crucial dans le processus inflammatoire en synthétisant les leucotriènes . L'inhibition de la 5-lipoxygenase par le this compound implique l'amarrage moléculaire et la liaison au site actif de l'enzyme, empêchant ainsi la formation de médiateurs pro-inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
Carvéol : Un alcool monoterpénique de structure similaire mais avec une double liaison dans le cycle.
Carvone : Une cétone monoterpénique qui peut être réduite en dihydrocarvéol.
Unicité
Le this compound est unique en raison de sa stéréochimie spécifique et de la présence d'un groupe hydroxyle, ce qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber la 5-lipoxygenase et son arôme agréable en font un composé précieux dans les applications médicinales et industrielles .
Propriétés
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZYMFUWVJCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862303 | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
almost colourless, oily liquid with a spearmint-like odour | |
| Record name | Dihydrocarveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol and most fixed oils; insoluble in water | |
| Record name | Dihydrocarveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.921-0.926 | |
| Record name | Dihydrocarveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
619-01-2, 38049-26-2 | |
| Record name | 1,6-Dihydrocarveol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(1-methylethenyl)cyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-menth-8-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihydrocarveol?
A1: Dihydrocarveol has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.
Q2: How can I differentiate between the dihydrocarveol stereoisomers using spectroscopic techniques?
A2:
1H-NMR Spectroscopy: The 1H-NMR spectra of the four dihydrocarveol diastereoisomers exhibit distinct chemical shifts and coupling patterns, allowing for unambiguous differentiation and conformational analysis. [] * 13C-NMR Spectroscopy: 13C-NMR spectra, coupled with lanthanide-induced shifts and proton-carbon correlation experiments, provide valuable information for the characterization and assignment of chemical shifts in dihydrocarveol and dihydrocarvyl acetate stereoisomers. []* FT-ICR MS: Negative ion chemical ionization-collision-induced dissociation (NICI-CID) experiments using FT-ICR MS generate unique daughter ion spectra for the alkoxide ions ([M - H]-) of each dihydrocarveol isomer, facilitating diastereoisomeric differentiation and conformational confirmation. []* Gas-Phase FT-IR Spectroscopy:* Gas-phase FT-IR spectra offer complementary information for distinguishing between dihydrocarveol stereoisomers. []
Q3: Can dihydrocarveol be synthesized through biocatalytic means?
A3: Yes, research has shown that dihydrocarveol can be synthesized from (R)-carvone through a two-step reduction reaction catalyzed by a biocatalyst. This method offers advantages such as simple operation, mild reaction conditions, environmental friendliness, high yield, and high enantioselectivity. []
Q4: What are the different biotransformation pathways of carvone leading to dihydrocarveol production?
A4: Several microorganisms exhibit diverse metabolic pathways for carvone biotransformation, leading to the production of dihydrocarveol and its isomers. Some key pathways include:
- Reduction of (−)-carvone: Microorganisms like Pseudomonas ovalis strain 6-1 [] and Aspergillus niger [] primarily reduce (−)-carvone to (+)-dihydrocarvone, which is then converted to (−)-dihydrocarveol.
- Conversion of (+)-carvone: Pseudomonas ovalis strain 6-1 converts (+)-carvone via (−)-isodihydrocarvone to (−)-isodihydrocarveol and (−)-neoisodihydrocarveol. [] Aspergillus niger also follows a similar pathway, producing (−)-isodihydrocarvone, (−)-isodihydrocarveol, (−)-neoisodihydrocarveol, (−)-dihydrocarvone, (−)-neodihydrocarveol, and (+)-dihydrocarveol. []
- Stereospecific Reduction: Streptosporangium roseum IFO 3776 exhibits stereospecific conversion of (−)-carvone to (+)-neoisodihydrocarveol. []
Q5: What is the antifungal activity of dihydrocarveol and its derivatives?
A5: Dihydrocarveol esters, synthesized by reacting dihydrocarveol with corresponding acid chlorides, demonstrate varying degrees of antifungal activity against Sclerotium rolfsii, Pythium debaryanum, and Alternaria alternata. Notably, the propyl ester exhibits the highest activity against P. debaryanum. []
Q6: Does dihydrocarveol exhibit acaricidal activity?
A6: Yes, dihydrocarvone, a derivative of dihydrocarveol, displays potent acaricidal activity against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus) in both contact and fumigant toxicity assays, outperforming the synthetic acaricide benzyl benzoate. []
Q7: Can dihydrocarveol be used as a starting material for the synthesis of other compounds?
A9: Yes, dihydrocarveol can be utilized as a starting material in organic synthesis. For instance, it can be oxidized using selenium dioxide to produce dihydrocarvone, 8(9)-p-menthene-2,10-diol, and 8(9)-p-menthen-2-ol-10-al. Dihydrocarvyl acetate, when subjected to similar oxidation conditions, yields trans(8)9-p-menthen-2,4-diol and its monoacetate, 8(9)-p-menthen-2-ol-10-al acetate, and 3,8(9)-p-menthadien-2-ol. []
Q8: What are the potential applications of dihydrocarveol in the flavor and fragrance industry?
A8: Dihydrocarveol, with its characteristic minty aroma, finds use as a flavoring agent in various food and beverage products. Its esters also hold potential as flavor and fragrance ingredients due to their unique odor profiles.
Q9: Is dihydrocarveol used in cosmetic formulations?
A9: Yes, dihydrocarveol and its derivatives are incorporated into cosmetic products, likely for their fragrance and potential skincare benefits.
Q10: What is the role of dihydrocarveol in the development of transdermal patches?
A12: Research suggests that dihydrocarveol, alongside other terpenes, can be incorporated into transdermal patches containing pentamidine. Its role is likely related to enhancing the penetration of pentamidine through the skin, facilitating effective drug delivery. []
Q11: Can dihydrocarveol be used in the production of polymeric materials?
A13: Yes, dihydrocarveol can be used as a monomer in the synthesis of polymers with specific properties. For example, poly(dihydrocarveol-co-1,1-dimethylethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate-co-maleic anhydride), a potential ArF single-layer resist polymer, has been synthesized via radical polymerization using dihydrocarveol as one of the monomers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)


![[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B1210124.png)




